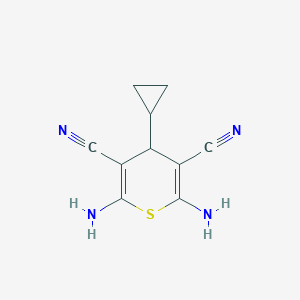

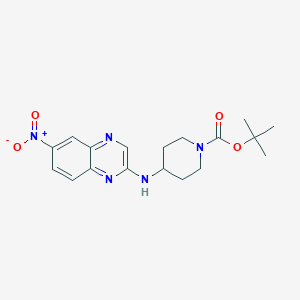

![molecular formula C10H7ClN2O2S B2970134 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde CAS No. 338954-26-0](/img/structure/B2970134.png)

2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde” is a chemical compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .

Molecular Structure Analysis

Thiadiazole is a bioisostere of pyrimidine and oxadiazole, which allows compounds bearing this moiety to present a broad spectrum of pharmacological properties . The relatively good liposolubility of thiadiazoles is most likely attributed to the presence of the sulfur atom .Wissenschaftliche Forschungsanwendungen

2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde has been used in a variety of scientific research applications, including the study of protein-protein interactions, the tracking of drug binding, and the monitoring of changes in the environment. This compound has also been used to study the effects of various drugs on cellular processes, as well as to monitor the activity of enzymes. Additionally, this compound has been used to study the structure and dynamics of proteins, as well as to detect the presence of specific molecules in a sample.

Wirkmechanismus

Target of Action

It is known that thiadiazole derivatives, which include this compound, interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .

Mode of Action

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with their biological targets .

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

It is known that thiadiazole derivatives, due to their mesoionic nature, are able to cross cellular membranes . This suggests that they may have good bioavailability.

Result of Action

It is known that thiadiazole derivatives display anticancer activities in various in vitro and in vivo models .

Action Environment

The mesoionic nature of thiadiazole derivatives, which allows them to cross cellular membranes, suggests that they may be influenced by the lipid composition of these membranes .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde for laboratory experiments has several advantages. This compound is a small molecule that is easily synthesized and can be used to track changes in the environment. Additionally, this compound is capable of binding to a variety of targets and can be used to study the interactions between proteins and other molecules. However, this compound has some limitations, such as its relatively short half-life and its potential to interfere with certain cellular processes.

Zukünftige Richtungen

There are several potential future directions for the use of 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde in scientific research. For example, this compound could be used to study the interactions between proteins and other molecules in a more detailed manner, as well as to monitor the binding of drugs to their targets in a more precise manner. Additionally, this compound could be used to study the effects of different drugs on cellular processes, as well as to monitor the activity of enzymes in a more precise manner. Furthermore, this compound could be used to study the structure and dynamics of proteins in a more detailed manner, as well as to detect the presence of specific molecules in a sample. Finally, this compound could be used to study the effects of environmental changes, such as changes in pH, temperature, and light intensity, on cellular processes.

Synthesemethoden

2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde can be synthesized using a variety of methods, including the use of a Grignard reagent, a nucleophilic substitution reaction, or a Friedel-Crafts acylation reaction. The Grignard reagent method involves the reaction of 5-chloro-1,2,3-thiadiazole with an alkyl halide in the presence of a base. The nucleophilic substitution reaction involves the reaction of 5-chloro-1,2,3-thiadiazole with an alkyl halide in the presence of a nucleophile, such as an amine or a thiol. The Friedel-Crafts acylation reaction involves the reaction of 5-chloro-1,2,3-thiadiazole with an acyl chloride in the presence of a Lewis acid.

Biochemische Analyse

Biochemical Properties

It is known that thiadiazole derivatives can interact with various enzymes and proteins . The specific interactions of 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde with biomolecules are yet to be discovered.

Cellular Effects

Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models

Molecular Mechanism

Some thiadiazole derivatives have been found to inhibit the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins

Eigenschaften

IUPAC Name |

2-[(5-chlorothiadiazol-4-yl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-10-8(12-13-16-10)6-15-9-4-2-1-3-7(9)5-14/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRQYAVZWIHRJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC2=C(SN=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

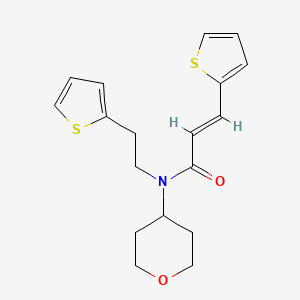

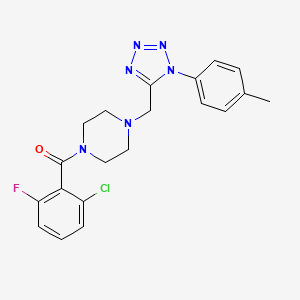

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)

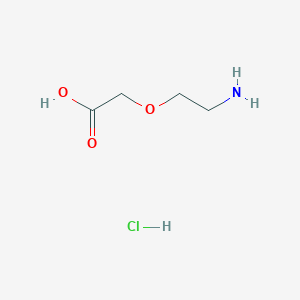

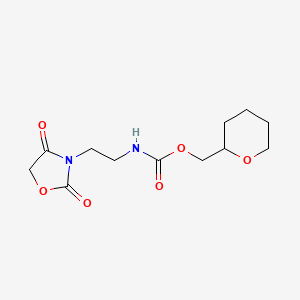

![ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970061.png)

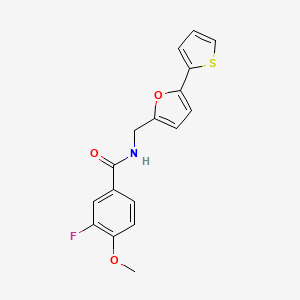

![5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2970064.png)

![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2970069.png)

![N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide](/img/structure/B2970071.png)

![2-[(But-2-ynoylamino)methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B2970074.png)